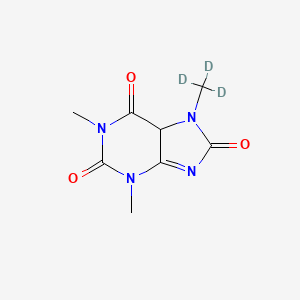
1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione, also known as caffeine-d3, is a deuterated form of caffeine. Caffeine is a naturally occurring stimulant found in coffee, tea, and other beverages. It is widely used as a psychoactive substance and is known to have various biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione involves the introduction of deuterium atoms into the caffeine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 1,3-dimethylxanthine with deuterated methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like methyl iodide or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce demethylated derivatives.
Scientific Research Applications
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of caffeine metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of deuterated drugs and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione is similar to that of caffeine. It acts as a central nervous system stimulant by blocking adenosine receptors, which leads to increased release of neurotransmitters such as dopamine and norepinephrine. This results in enhanced alertness and reduced fatigue.
Comparison with Similar Compounds
Similar Compounds
Caffeine: The non-deuterated form of the compound, widely known for its stimulant effects.
Theophylline: Another purine alkaloid with similar biological effects, used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has milder stimulant effects compared to caffeine
Uniqueness
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium labeling allows for precise tracking in metabolic studies and enhances the stability of the compound in various applications.
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3 |
InChI Key |
BMPZJVFJRYVRJD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















